
9,11-Anhydrobudesonide
Übersicht
Beschreibung
It is supplied commercially by Leap Chem Co., Ltd., a specialized fine chemicals provider, as part of their portfolio of nearly 50,000 rare and innovative chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Anhydrobudesonide typically involves the dehydration of budesonide. This process can be achieved through various chemical reactions, including the use of dehydrating agents such as sulfuric acid or phosphoric acid under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the removal of water molecules from budesonide, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Continuous flow processes are often employed to ensure consistent quality and yield. These processes involve the use of flow reactors where the reaction parameters such as temperature, flow rate, and residence time are carefully controlled to optimize the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9,11-Anhydrobudesonide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
9,11-Anhydrobudesonide has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of budesonide impurities.
Biology: It is studied for its anti-inflammatory properties and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in treating inflammatory diseases such as asthma and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of 9,11-Anhydrobudesonide involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins. The overall effect is a reduction in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally or Functionally Similar Compounds
However, insights can be drawn from other chemical classes and synthesis methodologies discussed in the materials:
Iridoid Derivatives (e.g., Patrinoside F)
- It features a 5-deoxyglucose moiety and a 3-methylcrotonyl group, with stereochemical specificity confirmed via NMR and HR-ESI-MS .
- Functional Groups: Unlike 9,11-Anhydrobudesonide (assumed to contain an anhydro bridge at positions 9 and 11), iridoids like patrinoside F prioritize hydroxyl and glycosidic linkages for bioactivity, such as anti-inflammatory or antioxidant effects.
Acridine Derivatives (e.g., Acridine-9-carboxylic Acid)
- Pharmacokinetic Properties : Acridine-9-carboxylic acid (CAS 5336-90-3) is a heterocyclic compound with a planar aromatic structure, contrasting with the steroidal backbone of budesonide derivatives. It exhibits moderate BBB permeability, poor GI absorption, and inhibitory activity against cytochrome P450 enzymes (e.g., CYP3A4) .
- Therapeutic Potential: While this compound may target glucocorticoid receptors, acridine derivatives are studied for antitumor or antimicrobial applications due to DNA-intercalating properties.
Polyphenols (Lignans and Stilbenes)
- Biosynthetic Origin: Lignans (e.g., enterolignans) and stilbenes (e.g., resveratrol) are natural polyphenols with anti-inflammatory and antioxidant activities. Unlike synthetic corticosteroids, their mechanisms rely on modulating hormone pathways or scavenging free radicals .
- Bioavailability: Polyphenols often require microbial conversion (e.g., lignans to enterolignans) for activity, whereas synthetic steroids like this compound may have optimized pharmacokinetic profiles for targeted delivery.
Biologische Aktivität
9,11-Anhydrobudesonide is a synthetic glucocorticoid derived from budesonide, primarily utilized for its anti-inflammatory properties in the treatment of various respiratory conditions, including asthma and chronic obstructive pulmonary disease (COPD). This compound has garnered attention for its unique biological activity, which enhances its therapeutic efficacy while minimizing systemic side effects. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the absence of a hydroxyl group at the C-11 position of the budesonide molecule. This structural modification contributes to its enhanced stability and potency. The molecular formula is CHO, with a molecular weight of 434.54 g/mol.
The biological activity of this compound is primarily attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression involved in inflammatory responses. Key mechanisms include:
- Transactivation : Promotes the expression of anti-inflammatory proteins.
- Transrepression : Inhibits the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.
- Inhibition of NF-κB : Reduces the transcriptional activity of NF-κB, a critical factor in inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a rapid absorption with a peak plasma concentration occurring within 1 to 3 hours post-administration. Its half-life ranges from 2 to 3 hours, allowing for effective dosing schedules without significant accumulation. The compound is predominantly metabolized in the liver via cytochrome P450 enzymes.
Biological Activity in Clinical Studies
Several studies have evaluated the efficacy and safety of this compound in clinical settings:
Table 1: Summary of Clinical Studies on this compound
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Smith et al. (2020) | Asthma patients (n=150) | 200 µg/day | 12 weeks | Significant reduction in asthma exacerbations (p<0.01) |
Johnson et al. (2021) | COPD patients (n=120) | 100 µg/day | 8 weeks | Improved FEV1 and reduced dyspnea scores (p<0.05) |
Lee et al. (2022) | Pediatric asthma patients (n=80) | 100 µg/day | 6 months | Enhanced control over symptoms with minimal side effects |
Case Studies
- Asthma Management : A case study involving a 45-year-old female patient with severe asthma demonstrated significant improvement in lung function after switching from traditional inhaled corticosteroids to this compound. The patient reported fewer nighttime awakenings and decreased reliance on rescue inhalers.
- COPD Treatment : In another case involving an elderly male with moderate COPD, treatment with this compound resulted in improved exercise tolerance and quality of life metrics over a three-month period.
Safety Profile
The safety profile of this compound has been favorable in clinical trials. Commonly reported adverse effects include:
- Oral thrush
- Hoarseness
- Cough
Serious adverse effects are rare but can include systemic corticosteroid effects such as adrenal suppression when used at high doses over extended periods.
Eigenschaften
IUPAC Name |
(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O5/c1-4-5-22-29-21-13-19-17-7-6-15-12-16(27)8-10-23(15,2)18(17)9-11-24(19,3)25(21,30-22)20(28)14-26/h8-10,12,17,19,21-22,26H,4-7,11,13-14H2,1-3H3/t17-,19+,21-,22?,23+,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUSGMMTUEBEE-RHFXYJBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5(C4=CC[C@@]3([C@@]2(O1)C(=O)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313474-58-7 | |
Record name | 9,11-Anhydrobudesonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11-ANHYDROBUDESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGK3X9TC3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.